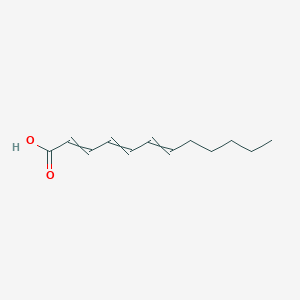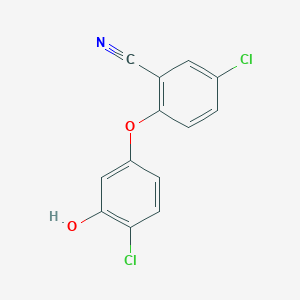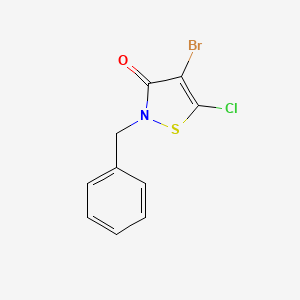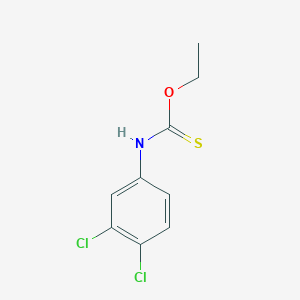
O-ethyl N-(3,4-dichlorophenyl)carbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-dichloro-phenyl)-thiocarbamic acid O-ethyl ester is an organic compound that belongs to the class of thiocarbamates. Thiocarbamates are known for their diverse applications in agriculture, pharmaceuticals, and chemical industries. This compound is characterized by the presence of a thiocarbamate group attached to a 3,4-dichlorophenyl ring, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dichloro-phenyl)-thiocarbamic acid O-ethyl ester typically involves the reaction of 3,4-dichloroaniline with carbon disulfide and ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate dithiocarbamate, which is then oxidized to yield the desired thiocarbamate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-dichloro-phenyl)-thiocarbamic acid O-ethyl ester undergoes various chemical reactions, including:
Oxidation: The thiocarbamate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(3,4-dichloro-phenyl)-thiocarbamic acid O-ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of herbicides and pesticides.
Mécanisme D'action
The mechanism of action of (3,4-dichloro-phenyl)-thiocarbamic acid O-ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt biochemical pathways, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,4-dichloro-phenyl)-thiocarbamic acid methyl ester
- (3,4-dichloro-phenyl)-thiocarbamic acid propyl ester
- (3,4-dichloro-phenyl)-thiocarbamic acid butyl ester
Uniqueness
(3,4-dichloro-phenyl)-thiocarbamic acid O-ethyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. Compared to its methyl, propyl, and butyl counterparts, the ethyl ester exhibits distinct properties that make it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H9Cl2NOS |
|---|---|
Poids moléculaire |
250.14 g/mol |
Nom IUPAC |
O-ethyl N-(3,4-dichlorophenyl)carbamothioate |
InChI |
InChI=1S/C9H9Cl2NOS/c1-2-13-9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,14) |
Clé InChI |
DEYJEVCYSVJOSW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=S)NC1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



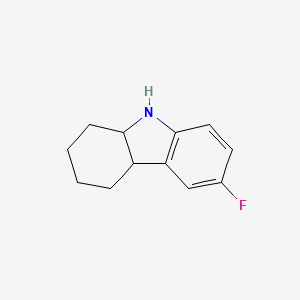
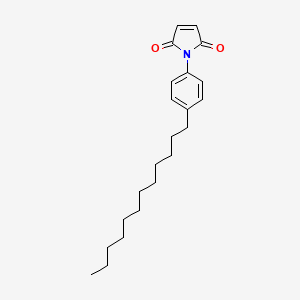
![4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14466430.png)

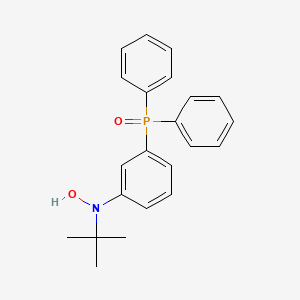
![Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester](/img/structure/B14466444.png)
